molecular formula C26H23ClN4O2 B10862818 N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide

N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide

Cat. No.: B10862818
M. Wt: 458.9 g/mol
InChI Key: CZPVXPVEHYOMDJ-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide, often referred to as “Compound X” , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, it appears as a crystalline, colorless compound with a distinct odor .

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps. One common synthetic route includes the following:

    Acylation of Quinoxaline Ring:

Reaction Conditions::
  • Reactions typically occur under anhydrous conditions.
  • Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used.
  • Catalysts or reagents like triethylamine (TEA) facilitate the reactions.

Industrial Production:: Industrial-scale production methods involve optimization of reaction conditions, scalability, and purification processes.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Substitution Reactions: The chlorophenyl group allows for electrophilic substitution reactions.

    Reduction: Reduction of the quinoxaline ring can yield different derivatives.

    Oxidation: Oxidation of the acetyl group may lead to new functionalities.

Common Reagents:

    Acylating Agents: Benzoyl chlorides or acetic anhydride.

    Reduction Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Oxidizing Agents: Chromium trioxide (CrO~3~), potassium permanganate (KMnO~4~).

Major Products:

  • Various acylated and substituted derivatives of Compound X.

Scientific Research Applications

Compound X’s diverse biological activities make it an attractive target for research:

Mechanism of Action

The exact mechanism remains an active area of investigation. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific substitution pattern and combination of functional groups. Similar compounds include other indole derivatives, such as tryptophan and related analogs.

Properties

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]acetamide

InChI

InChI=1S/C26H23ClN4O2/c1-2-18-9-10-19(24-15-28-21-5-3-4-6-22(21)30-24)14-23(18)31-26(33)16-29-25(32)13-17-7-11-20(27)12-8-17/h3-12,14-15H,2,13,16H2,1H3,(H,29,32)(H,31,33)

InChI Key

CZPVXPVEHYOMDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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